molecular formula C19H19N3O5S B3567161 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B3567161
M. Wt: 401.4 g/mol
InChI Key: KKDJZBXBEUVRGZ-UHFFFAOYSA-N
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Description

2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a complex organic compound that features a benzoxazole core linked to a sulfonyl phenyl group via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzoxazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Formation of the Acetamide Linkage: The final step involves the coupling of the sulfonyl benzoxazole derivative with 4-(pyrrolidin-1-yl)aniline using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole core or the sulfonyl phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole core can interact with active sites of enzymes, while the sulfonyl phenyl group can enhance binding affinity through additional interactions. The acetamide linkage provides flexibility, allowing the compound to adopt conformations that facilitate binding.

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide: Lacks the sulfonyl phenyl group, resulting in different binding properties.

    N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide: Lacks the benzoxazole core, affecting its interaction with molecular targets.

Uniqueness

2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is unique due to the combination of the benzoxazole core and the sulfonyl phenyl group, which provides a balance of rigidity and flexibility, enhancing its potential as a versatile scaffold in drug design and materials science.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c23-18(13-22-16-5-1-2-6-17(16)27-19(22)24)20-14-7-9-15(10-8-14)28(25,26)21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDJZBXBEUVRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
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2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
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2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

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